N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-Acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The structure includes:
- Position 1: A phenyl group, providing aromatic interactions.
- Position 5: A methyl group, enhancing lipophilicity.
- Position 4: A carboxamide group linked to a 4-acetamidophenyl moiety, contributing to hydrogen bonding and solubility.
This compound is part of a broader class of 1,2,3-triazole derivatives studied for diverse biological activities, including antitumor, anti-inflammatory, and metabolic modulation .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-17(21-22-23(12)16-6-4-3-5-7-16)18(25)20-15-10-8-14(9-11-15)19-13(2)24/h3-11H,1-2H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYICHNQRLBCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a triazole ring through a cycloaddition reaction, followed by the introduction of the acetamidophenyl and phenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation and minimize side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Research indicates that compounds containing the triazole structure exhibit a variety of biological activities:
- Anticancer Activity : N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promise in anticancer studies. For instance, similar triazole derivatives have demonstrated significant growth inhibition against various cancer cell lines. In studies involving related compounds, percent growth inhibitions (PGIs) were observed to be as high as 86.61% against specific cancer types .
- Antimicrobial Properties : Triazole derivatives are also recognized for their antimicrobial efficacy. The compound's structural features may contribute to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Anticancer Evaluation
In a study examining the anticancer properties of triazole derivatives, this compound was evaluated alongside other analogs. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against breast cancer cell lines (e.g., MCF7). These findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity .
Case Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity of various triazole derivatives, including this compound. The compound was tested against a range of pathogens, revealing effectiveness against both bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents based on this compound's framework .
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine in ) improve binding through dipole interactions.
- Bulky substituents (e.g., 3,4-dimethylphenyl in ) may reduce solubility but enhance target specificity.
- Amide vs. Guanidine : Guanidine conjugates exhibit higher basicity, influencing solubility and anti-inflammatory effects .
Antitumor Activity
- Target Compound: Limited direct data, but structurally related 1,3,4-thiadiazole derivative 9b (IC50 = 2.94 µM) and thiazole derivative 12a (IC50 = 1.19 µM) show potent activity against HepG2 and MCF-7 cell lines .
- Thiadiazole/Thiazole Analogs : Superior activity attributed to additional heterocyclic rings enabling π-π stacking and enzyme inhibition .
Anti-Inflammatory Activity
- Guanidine Conjugates : Exhibit IC50 values comparable to diclofenac sodium (standard), suggesting carboxamide-to-guanidine substitution enhances activity .
Metabolic Modulation
Structure-Activity Relationship (SAR) Trends
Position 1 Substituents :
- Phenyl or substituted aryl groups (e.g., 2-fluorophenyl) enhance target binding via aromatic interactions .
- Bulky groups (e.g., 3,4-dimethylphenyl) may reduce solubility but improve selectivity .
Position 4/Amide Modifications :
- Acetamidophenyl : Enhances H-bonding and solubility; critical for antitumor activity .
- Guanidine : Increases basicity and anti-inflammatory effects .
Position 5 Substituents :
- Methyl or ethyl groups balance lipophilicity and metabolic stability .
Q & A
Q. Q1. What are the standard synthetic routes for N-(4-acetamidophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of triazole derivatives typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives are synthesized via acid-catalyzed reactions of carbohydrazides with aldehydes under reflux in ethanol (e.g., 88% yield for a similar compound in 2.5 hours) . Key factors include:
- Catalyst selection : Cu(I) catalysts improve regioselectivity for 1,4-disubstituted triazoles.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Prolonged reflux (e.g., 70–80°C) ensures complete cyclization but may risk decomposition.
- Purification : Column chromatography or recrystallization is critical to isolate high-purity products (>95%) .
Q. Q2. How is the structural identity of this compound confirmed, and what analytical techniques are essential for characterization?
Methodological Answer: A combination of spectroscopic and crystallographic methods is used:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetamidophenyl protons at δ 2.1 ppm for methyl groups and δ 10.2 ppm for amide protons) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 336.15 for C₁₈H₁₇N₅O₂) .
- X-ray crystallography : SHELXL refinement (via programs like WinGX) resolves bond lengths and angles, confirming the triazole core geometry (e.g., C-N bond lengths ~1.32–1.35 Å) .
Advanced Research Questions
Q. Q3. What mechanistic insights exist regarding the biological activity of this compound, particularly in enzyme inhibition or signaling pathways?
Methodological Answer: Triazole carboxamides often target enzymes like cyclooxygenase-2 (COX-2) or Wnt/β-catenin signaling. For example:
- COX-2 inhibition : Analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) show IC₅₀ values <10 µM via competitive binding to the COX-2 active site, validated by kinetic assays and molecular docking .
- Wnt pathway modulation : Triazole derivatives disrupt β-catenin/TCF interactions, as shown in luciferase reporter assays (e.g., 50% inhibition at 5 µM) .
Experimental Design : Use siRNA knockdowns or CRISPR-edited cell lines to isolate target-specific effects.
Q. Q4. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity and physicochemical properties?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Substituent effects :
- Solubility optimization : LogP values >3.0 correlate with poor aqueous solubility. Introducing polar groups (e.g., -OH, -NH₂) or formulating as salts (e.g., hydrochloride) improves bioavailability .
Q. Q5. How can crystallographic data resolve contradictions in reported bioactivity or stability profiles?
Methodological Answer: Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from polymorphic forms or solvate formation.
- Crystallography : SHELX-refined structures identify hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the active conformation) .
- Stability assays : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) detect hydrate formation, which alters dissolution rates .
Addressing Contradictions in Research Data
Q. Q6. How should researchers interpret conflicting reports on the compound’s solubility and bioavailability?
Methodological Answer: Contradictions often stem from experimental conditions:
- Solubility assays : Use standardized buffers (e.g., PBS pH 7.4) and control for temperature.
- Bioavailability : Compare pharmacokinetic profiles across species (e.g., rat vs. human liver microsomes) to account for metabolic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
